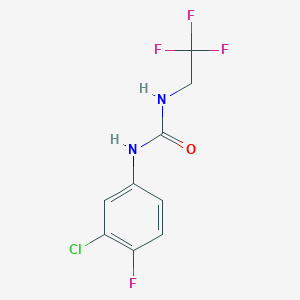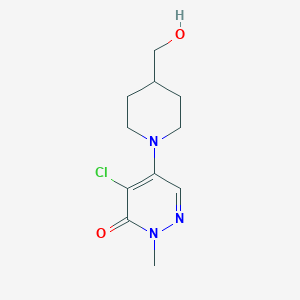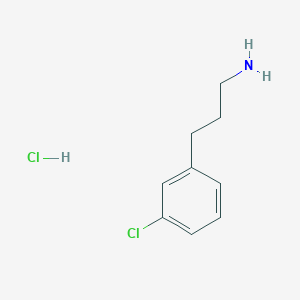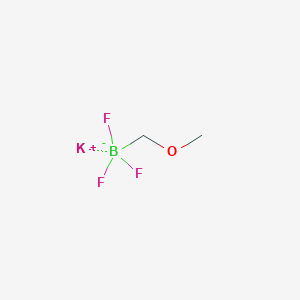
Potassium methoxymethyltrifluoroborate
Descripción general
Descripción
Potassium methoxymethyltrifluoroborate is an organoboron compound . It belongs to a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Molecular Structure Analysis
The molecular formula of this compound is C2H5BF3KO . The Inchi Code is 1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines and Suzuki-Miyaura cross-coupling reactions with aryl chlorides .Physical and Chemical Properties Analysis
This compound appears as a white crystalline solid. It has a molecular weight of 151.97 g/mol .Aplicaciones Científicas De Investigación
Aryloxymethyltrifluoroborates in Asymmetric Conjugate Arylation
- Ming and Hayashi (2016) explored the use of potassium aryloxymethyltrifluoroborates with α,β-unsaturated carbonyl compounds. This reaction introduced 2-methoxyaryl groups with high enantioselectivity and yields, potentially valuable in asymmetric synthesis (Ming & Hayashi, 2016).
Rhodium-Catalyzed Asymmetric Addition
- Shintani et al. (2011) developed a rhodium-catalyzed asymmetric addition using potassium organotrifluoroborates. This process achieved high enantioselectivity and could easily remove the nosyl group while maintaining enantiomeric purity (Shintani et al., 2011).
Reduction of CO2
- Picasso et al. (2016) investigated the reduction of CO2 under solvent-free conditions using potassium borohydride (KBH4), demonstrating its capacity to convert CO2 to formates and boron methoxide compounds (Picasso et al., 2016).
Room-Temperature Rhodium-Catalyzed Asymmetric Addition
- Gendrineau, Genêt, and Darses (2009) reported the room-temperature rhodium-catalyzed asymmetric addition of potassium aryltrifluoroborates, achieving high yields and enantioselectivity. This method offered improvements over boronic acids in terms of stability and purification ease (Gendrineau, Genêt, & Darses, 2009).
Activation of Potassium Ions for CO2 Transport
- Lee and Kang (2021) showed that potassium tetrafluoroborate could facilitate CO2 transport in polymer electrolyte membranes, significantly improving CO2 separation performance (Lee & Kang, 2021).
Cross-Coupling Reaction in Aqueous Media
- Alacid and Nájera (2008) utilized potassium aryltrifluoroborates in a cross-coupling reaction with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This phosphine-free method provided efficient coupling under environmentally friendly conditions (Alacid & Nájera, 2008).
Stereospecific Cross-Coupling of Organotrifluoroborates
- Molander and Wisniewski (2012) achieved stereospecific cross-coupling using potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides. This method provided access to protected secondary alcohols with high yield and complete retention of stereochemistry (Molander & Wisniewski, 2012).
Rhodium-Catalyzed Addition to Aldehydes
- Pucheault, Darses, and Genêt (2005) explored the rhodium-catalyzed reaction of potassium aryltrifluoroborates with aldehydes, producing carbinol derivatives under mild conditions. This reaction was adaptable to various aldehydes, including highly hindered ones (Pucheault, Darses, & Genêt, 2005).
Safety and Hazards
Direcciones Futuras
Potassium methoxymethyltrifluoroborate is a specialty product for proteomics research . The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . This suggests that it could have significant future applications in the field of organic synthesis.
Mecanismo De Acción
Target of Action
Potassium Methoxymethyltrifluoroborate is a specialty product used for proteomics research . .
Mode of Action
It is known to be involved in various synthetic methods for copper-mediated c(aryl)-o, c(aryl)-n, and c(aryl)-s bond formation .
Biochemical Pathways
It is known to be involved in suzuki-miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .
Result of Action
It is known to be involved in various chemical reactions, including the formation of c(aryl)-o, c(aryl)-n, and c(aryl)-s bonds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . These conditions help maintain the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Potassium methoxymethyltrifluoroborate plays a significant role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the transfer of functional groups. For instance, it is known to interact with palladium catalysts, which are essential for the cross-coupling process . The nature of these interactions involves the formation of transient complexes that enable the transfer of boron-containing groups to organic substrates, thereby forming new carbon-carbon bonds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions can lead to the modification of cellular metabolites and signaling molecules . This, in turn, can affect gene expression by altering the availability of key regulatory molecules. Additionally, the compound’s interactions with cellular enzymes can impact metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions . The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the boron-containing group to the organic substrate. This process involves the activation of the boron group and its subsequent transfer, leading to the formation of a new carbon-carbon bond. The compound’s ability to stabilize the transition state of the reaction is crucial for its effectiveness in these biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under ambient conditions, but its reactivity can decrease over time if exposed to moisture or air . Long-term studies have shown that the compound can maintain its reactivity for extended periods when stored properly. Degradation products can form if the compound is not stored under optimal conditions, potentially affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are observed, and toxicity increases.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules . The compound interacts with enzymes such as palladium catalysts, which facilitate the transfer of boron-containing groups to organic substrates. This interaction can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism . The compound’s role in these pathways highlights its importance in synthetic organic chemistry and biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is influenced by its chemical properties, including its solubility and stability, which determine its ability to reach target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound is often directed to particular cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . These localization patterns ensure that the compound is available at the sites where it is needed for biochemical reactions, enhancing its efficacy and minimizing potential off-target effects.
Propiedades
IUPAC Name |
potassium;trifluoro(methoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXSBCLLHGATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670571 | |
| Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-11-5 | |
| Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (Methoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)
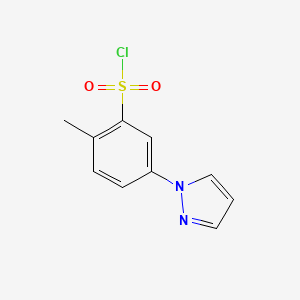
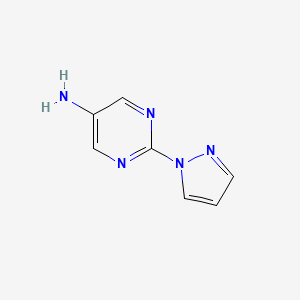
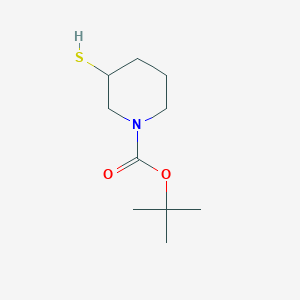

![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1463018.png)
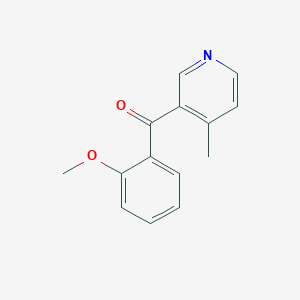

![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)
